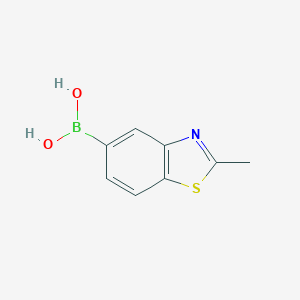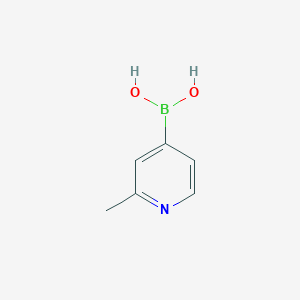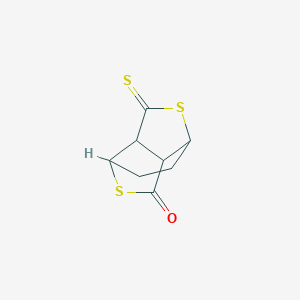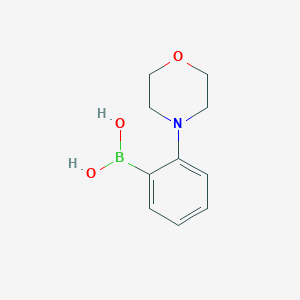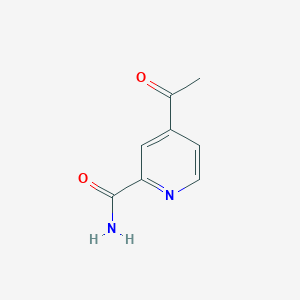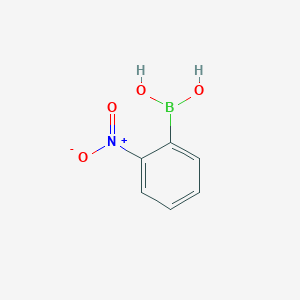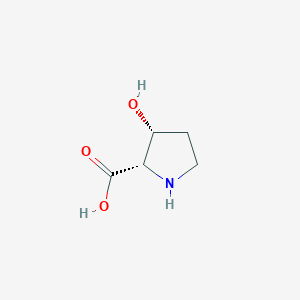
(2S,3R)-3-羟基吡咯烷-2-羧酸
描述
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their presence in a variety of biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, a diastereoselective synthesis of a cyclohexene derivative using L-serine as a starting material was reported, which involved ring-closing metathesis and Grignard reactions as key steps . Another study described the synthesis of a thiazolidine derivative from ortho-vanillin and L-cysteine, which resulted in a racemic mixture that was characterized by various techniques . Additionally, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters was achieved through a stereoselective reaction with osmium tetraoxide, followed by several other steps to obtain the final product in high yield and purity . These methods provide insights into the synthesis strategies that could potentially be adapted for the synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often confirmed using techniques such as NMR, ESI-MS, and X-ray diffraction. For example, the crystal structure of a thiazolidine derivative was determined through X-ray diffraction, revealing the existence of the compound as a zwitterion in the solid state . Similarly, the structure of a hydroxymethylpyrrolidine diol was confirmed by comparing its NMR spectra with those of authentic material . These studies underscore the importance of advanced analytical techniques in elucidating the molecular structure of pyrrolidine derivatives.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be complex due to their chiral centers and functional groups. The synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes through domino reactions demonstrates the potential for multistep transformations without intermediate workup procedures . This highlights the versatility of pyrrolidine derivatives in chemical reactions, which could be relevant for the functionalization of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and stereochemistry. While the specific properties of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the zwitterionic nature of a thiazolidine derivative in the solid state and the high purity of a hydroxymethylpyrrolidine diol suggest that such compounds can exhibit distinct physical and chemical behaviors, which are important for their application in various fields.
科学研究应用
-
- Although not directly mentioned, the compound could potentially be involved in the synthesis of innovative novel electrode materials essential for the supercapacitor (SC) industry . Binary transition metal selenides, which could theoretically be synthesized using pyrrolidine carboxylic acids, have attracted considerable interest for SC applications .
-
- The compound could potentially be used in the synthesis of functionalized silica nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . They are particularly appropriate for different applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
- 3-Hydroxypropionaldehyde (3-HPA), which can potentially be synthesized from pyrrolidine carboxylic acids, forms a dynamic, multi-component system used in food preservation, as a precursor for many modern chemicals such as acrolein, acrylic acid, and 1,3-propanediol (1,3-PDO), and for polymer production . 3-HPA can be obtained both through traditional chemistry and bacterial fermentation .
-
- 4-Hydroxy-2-pyrones, which can potentially be synthesized from pyrrolidine carboxylic acids, are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . These pyrones as polyketides are widespread in Nature and possess versatile bioactivity that makes them an attractive target .
安全和危害
The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
未来方向
While specific future directions for “(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid” are not available in the retrieved data, research into pyrrolidine derivatives is ongoing due to their potential pharmacological effects . Further studies could focus on the synthesis, characterization, and exploration of the biological activities of this compound.
属性
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427760 | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
CAS RN |
567-35-1 | |
| Record name | cis-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)
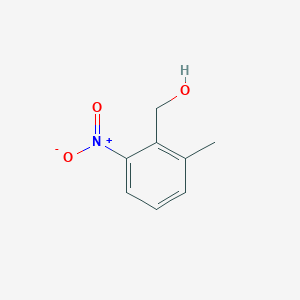
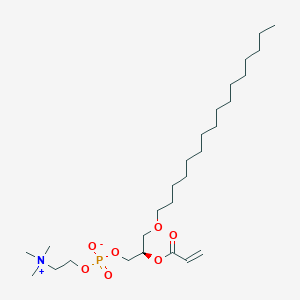
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)
